

solubility of 3-Bromo-5-isopropylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-isopropylphenylboronic acid

Cat. No.: B1374440

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Bromo-5-isopropylphenylboronic acid**

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **3-Bromo-5-isopropylphenylboronic acid** (CAS No. 1451390-87-6). While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information on the general solubility trends of arylboronic acids and provides a robust, field-proven experimental protocol for its precise determination. The methodologies and principles discussed herein are designed to empower researchers, chemists, and drug development professionals to effectively utilize this versatile building block in their synthetic workflows, particularly in applications such as the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Role of 3-Bromo-5-isopropylphenylboronic acid in Modern Synthesis

3-Bromo-5-isopropylphenylboronic acid is a bifunctional organic compound featuring a phenyl ring substituted with a bromine atom, an isopropyl group, and a boronic acid moiety.^[1] This molecular architecture makes it a highly valuable reagent in organic chemistry. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of carbon-carbon bonds.^{[2][3]} The

bromine and isopropyl substituents offer sites for further functionalization and modulate the molecule's steric and electronic properties, making it an attractive building block for the synthesis of complex pharmaceuticals and advanced materials.[4][5]

A critical, yet often overlooked, parameter for the successful application of any reagent in synthesis is its solubility. The choice of solvent directly influences reaction kinetics, yield, purification strategies, and the overall efficiency of a chemical process.[6] This guide addresses the solubility of **3-Bromo-5-isopropylphenylboronic acid** by providing a predictive analysis based on its structural features and a detailed experimental protocol for its empirical determination.

Physicochemical Properties and Anticipated Solubility Profile

The physicochemical properties of a compound are foundational to understanding its behavior in different solvent systems. The key properties for **3-Bromo-5-isopropylphenylboronic acid** are summarized below.

Table 1: Physicochemical Properties of **3-Bromo-5-isopropylphenylboronic acid**

Property	Value	Source
CAS Number	1451390-87-6	[1]
Molecular Formula	C ₉ H ₁₂ BBrO ₂	[1]
Molecular Weight	242.91 g/mol	[1]
Appearance	White to off-white solid (Typical)	General knowledge
Storage Conditions	Inert atmosphere, room temperature or refrigerated (-4°C to -20°C for long term)	[1]

Anticipated Solubility:

While specific quantitative data is sparse, we can infer the solubility behavior based on its structure and established trends for related compounds like phenylboronic acid.[\[7\]](#)[\[8\]](#)

- **Influence of Substituents:** The parent compound, phenylboronic acid, exhibits high solubility in polar aprotic solvents like ethers and ketones and very low solubility in nonpolar hydrocarbons.[\[8\]](#)[\[9\]](#) The presence of the lipophilic isopropyl group and the hydrophobic bromine atom on the phenyl ring of the title compound is expected to increase its solubility in less polar organic solvents (e.g., chloroform, toluene, methylcyclohexane) compared to phenylboronic acid.
- **Solvent Polarity:** Like most boronic acids, it is expected to be readily soluble in polar aprotic solvents such as acetone, 3-pentanone, and ethers (e.g., diethyl ether, dipropyl ether, THF).[\[7\]](#)[\[8\]](#)
- **Protic Solvents:** Solubility in protic solvents like water is expected to be very low.[\[10\]](#) Boric acid itself is moderately soluble in water, but the large, nonpolar aryl substituent significantly diminishes aqueous solubility.[\[11\]](#) Alcohols may serve as moderate solvents.

This predictive analysis underscores the necessity of experimental verification to establish precise solubility values for reaction optimization.

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain reliable and reproducible solubility data, the dynamic (or synthetic) method is highly recommended. This technique involves slowly heating a solid-liquid mixture of known composition and precisely identifying the temperature at which the last solid particles dissolve, yielding a clear solution.[\[6\]](#)[\[7\]](#) This temperature corresponds to the saturation point for that specific concentration.

Principle

The dynamic method relies on the continuous monitoring of a solution's turbidity (cloudiness) as a function of temperature.[\[7\]](#)[\[8\]](#)[\[10\]](#) For a given composition of solute and solvent, the mixture is heated at a controlled, slow rate. The dissolution temperature is the point where the

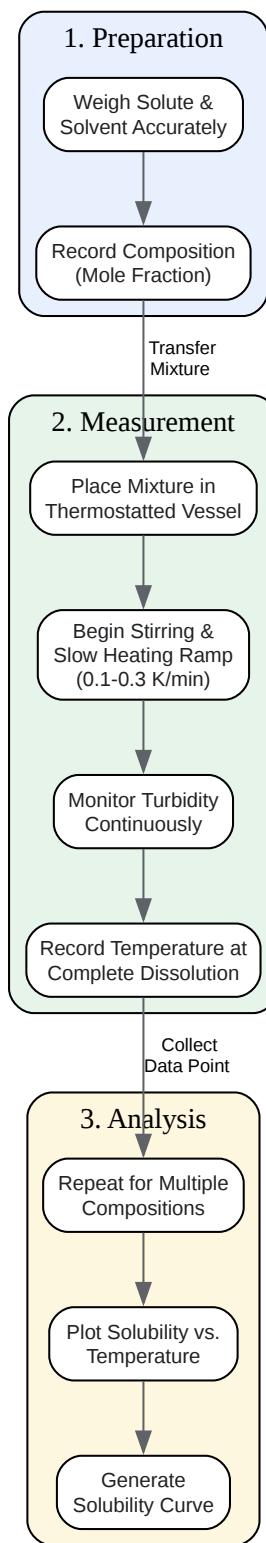
solution becomes perfectly clear, which can be detected visually or with a luminance probe that measures light transmission.[7][8]

Materials and Equipment

- Solute: **3-Bromo-5-isopropylphenylboronic acid** (purity >97%)
- Solvents: High-purity organic solvents of interest (e.g., chloroform, acetone, dipropyl ether, methylcyclohexane)
- Apparatus:
 - Jacketed glass vessel with a magnetic stirrer
 - Precision thermostat bath with controlled heating/cooling ramp capabilities
 - Calibrated digital thermometer (accuracy ± 0.1 °C)
 - Luminance probe or laser scattering system for turbidity detection
 - Analytical balance (accuracy ± 0.0001 g)

Safety & Handling Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[12]
- Avoid formation of dust and aerosols during handling of the solid compound.
- Consult the Safety Data Sheet (SDS) for the specific boronic acid and all solvents used before beginning the experiment.[12][13]
- Dispose of all chemical waste in accordance with institutional and local regulations.


Step-by-Step Procedure

- Sample Preparation: Accurately weigh a specific amount of **3-Bromo-5-isopropylphenylboronic acid** and the chosen solvent into the glass vessel. The composition should be known with high precision (e.g., mole fraction accuracy of 0.0002).[7]
- Initial Setup: Place the vessel in the thermostat bath, insert the magnetic stir bar, thermometer, and turbidity probe. Begin stirring vigorously to ensure the suspension is homogeneous.
- Heating Ramp: Start heating the mixture at a slow, constant rate (e.g., 0.1–0.3 K/min).[7] A slow rate is crucial to ensure the system remains at thermal equilibrium.
- Turbidity Monitoring: Continuously monitor the turbidity of the solution. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease.
- Identify Dissolution Temperature: Record the temperature at which the last solid particle disappears and the solution becomes completely clear. This is the equilibrium or saturation temperature for the prepared composition.
- Data Collection: Repeat steps 1-5 for several different compositions of solute and solvent to generate a series of data points (solubility vs. temperature).
- Construct Solubility Curve: Plot the mole fraction (or g/100g of solvent) of the solute as a function of the dissolution temperature to construct the solubility curve for that solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the dynamic method for solubility determination.

Dynamic Method for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the dynamic solubility determination method.

Conclusion

Understanding the solubility of **3-Bromo-5-isopropylphenylboronic acid** is fundamental to its effective use in synthetic chemistry. While publicly available data is limited, this guide provides a strong predictive foundation based on chemical principles and the behavior of analogous structures. More importantly, it delivers a detailed, trustworthy, and actionable experimental protocol for researchers to determine precise solubility data in their solvents of choice. By employing this systematic approach, scientists can optimize reaction conditions, improve yields, and streamline purification processes, thereby accelerating research and development in pharmaceuticals and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1451390-87-6|(3-Bromo-5-isopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing)
DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. digital.library.unt.edu [digital.library.unt.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [solubility of 3-Bromo-5-isopropylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374440#solubility-of-3-bromo-5-isopropylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com